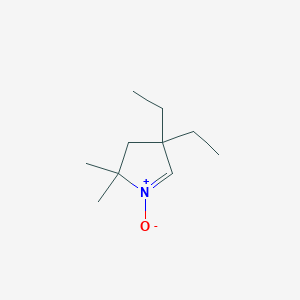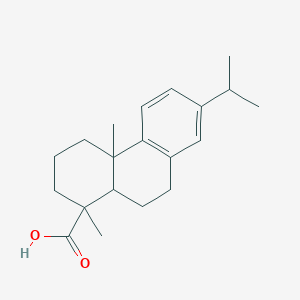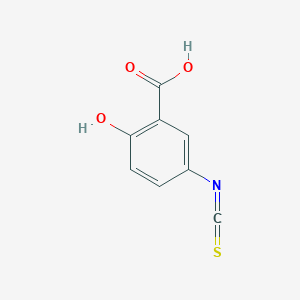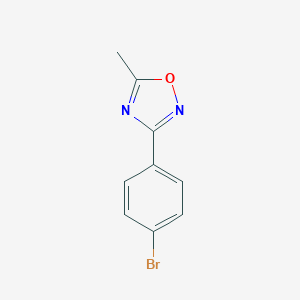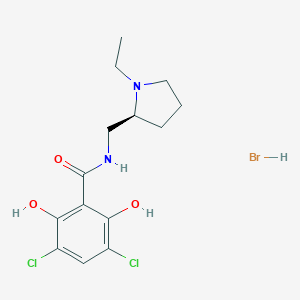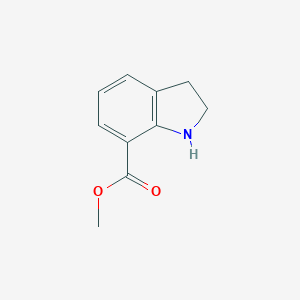
Indoline-7-carboxylate de méthyle
Vue d'ensemble
Description
Methyl indoline-7-carboxylate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl indoline-7-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl indoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl indoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du cancer
Les dérivés de l’indoline-7-carboxylate de méthyle sont étudiés pour leur potentiel dans le traitement du cancer. La partie indole est un système hétérocyclique important dans les produits naturels et les médicaments, jouant un rôle crucial dans la biologie cellulaire. L’application des dérivés de l’indole comme composés biologiquement actifs s’est avérée prometteuse pour cibler les cellules cancéreuses .
Agents antimicrobiens
La recherche indique que les dérivés de l’indole présentent diverses propriétés biologiquement vitales, y compris une activité antimicrobienne. Cela les rend précieux dans le développement de nouveaux traitements contre les infections microbiennes .
Traitement des troubles
Les dérivés de l’indole, comme l’this compound, sont également étudiés pour leur efficacité dans le traitement de différents types de troubles dans le corps humain, en raison de leur activité biologique significative .
Synthèse des alcaloïdes
L’this compound joue un rôle dans la synthèse d’alcaloïdes sélectionnés. Les alcaloïdes ont un large éventail d’effets pharmacologiques et sont utilisés en médecine pour leurs propriétés analgésiques, antiarythmiques, antibactériennes et antipaludiques .
Chimie verte
Le composé est utilisé dans les réactions de cycloaddition, qui sont économiques en atomes et s’alignent sur les principes de la chimie verte. Ces réactions sont essentielles pour la construction de composés hétérocycliques complexes et biologiquement pertinents .
Construction de squelettes hétérocycliques
Les réactions de cycloaddition à base d’indole impliquant l’this compound sont des outils puissants pour créer divers squelettes hétérocycliques. Ces squelettes sont structurellement polyvalents et sont des composants clés des produits pharmaceutiques et des molécules bioactives .
Synthèse catalytique
La synthèse catalytique des indolines, y compris l’this compound, est un domaine d’intérêt en raison de ses implications dans le développement pharmaceutique. La catalyse peut conduire à des méthodes de production plus efficaces et durables .
Synthèse de phytoalexines
L’this compound est impliqué dans la synthèse de phytoalexines, qui sont des substances antimicrobiennes et souvent antioxydantes synthétisées par les plantes pour inhiber la croissance de divers agents pathogènes .
Safety and Hazards
Methyl indoline-7-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Mécanisme D'action
Target of Action
Methyl indoline-7-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various changes at the cellular level . These changes can include alterations in cell signaling pathways, gene expression, and metabolic processes .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Analyse Biochimique
Biochemical Properties
Methyl indoline-7-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of tryptophan, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions are essential for the synthesis of serotonin and other important metabolites. Additionally, methyl indoline-7-carboxylate can bind to nuclear receptors, influencing gene expression and cellular responses .
Cellular Effects
Methyl indoline-7-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, including the activation of the aryl hydrocarbon receptor (AHR) pathway . This activation can lead to changes in gene expression, affecting cellular metabolism and immune responses. Furthermore, methyl indoline-7-carboxylate has been shown to modulate the activity of key metabolic enzymes, impacting cellular energy production and overall cell function .
Molecular Mechanism
The molecular mechanism of methyl indoline-7-carboxylate involves its binding interactions with biomolecules. It can act as an agonist or antagonist for specific receptors, such as AHR . By binding to these receptors, it can either inhibit or activate downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, methyl indoline-7-carboxylate can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl indoline-7-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl indoline-7-carboxylate remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to methyl indoline-7-carboxylate has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of methyl indoline-7-carboxylate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating immune responses and enhancing metabolic function . At high doses, methyl indoline-7-carboxylate can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where specific dosages lead to significant changes in biological activity .
Metabolic Pathways
Methyl indoline-7-carboxylate is involved in several metabolic pathways, including the metabolism of tryptophan . It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, influencing the production of serotonin and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, methyl indoline-7-carboxylate is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of methyl indoline-7-carboxylate are essential for its biological activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of methyl indoline-7-carboxylate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that methyl indoline-7-carboxylate exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes .
Propriétés
IUPAC Name |
methyl 2,3-dihydro-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJZMELPOAMWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555482 | |
| Record name | Methyl 2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112106-91-9 | |
| Record name | Methyl 2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-7-carboxylic acid,2,3-dihydro-,methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
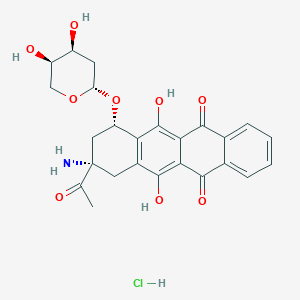
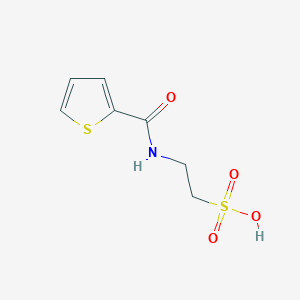
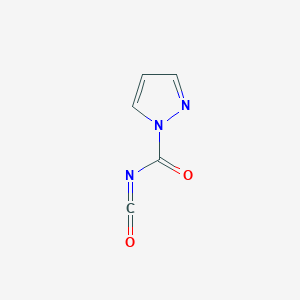
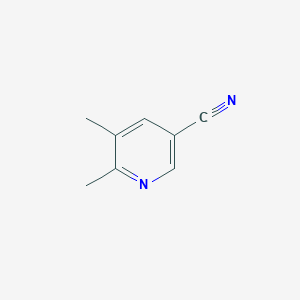
![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)
